N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate
Overview
Description
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazolylpyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate involves the inhibition of certain enzymes. Specifically, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that plays a role in cell growth and division. By inhibiting this enzyme, this compound has been shown to have anticancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of protein kinase CK2, which plays a role in cell growth and division. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate in lab experiments is its potential anticancer activity. Additionally, it has been shown to inhibit the activity of protein kinase CK2, making it useful in the study of enzyme function. However, one limitation of using this compound in lab experiments is its potential toxicity, which must be carefully monitored.
Future Directions
There are several future directions for the use of N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate in scientific research. One potential direction is the study of its anticancer activity and its potential use in cancer treatment. Additionally, further research could be done to explore its mechanism of action and its potential applications in the study of enzyme function. Finally, future research could be done to explore the potential toxicity of this compound and to develop safer alternatives for use in lab experiments.
Scientific Research Applications
N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-pyrimidinamine trifluoroacetate has potential applications in scientific research. It has been shown to inhibit the activity of certain enzymes, making it useful in the study of enzyme function. Additionally, it has been shown to have anticancer activity, making it a potential candidate for cancer research.
properties
IUPAC Name |
N-[(1-benzylpyrazol-4-yl)methyl]pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5/c1-2-5-13(6-3-1)11-20-12-14(10-19-20)9-18-15-16-7-4-8-17-15/h1-8,10,12H,9,11H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGVJJJGBHAXHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CNC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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